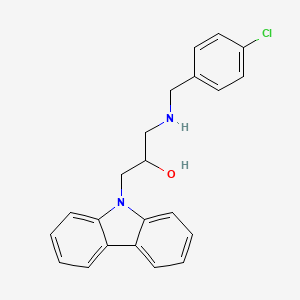
Dynamin IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dynamin IN-2 is a potent inhibitor of dynamin, a GTPase enzyme involved in various cellular processes, including endocytosis and vesicle trafficking. This compound is a Wiskostatin analogue and has been shown to effectively block clathrin-mediated endocytosis .
Preparation Methods
Dynamin IN-2 is synthesized through a series of chemical reactions starting from WiskostatinThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations
Chemical Reactions Analysis
Dynamin IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dynamin IN-2 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the mechanisms of endocytosis and vesicle trafficking. In biology, it helps in understanding the role of dynamin in cellular processes. In medicine, this compound is used to investigate potential therapeutic targets for diseases involving dynamin dysfunction, such as Charcot-Marie-Tooth neuropathy and centronuclear myopathy . Additionally, it has applications in industry for the development of new drugs and therapeutic agents .
Mechanism of Action
Dynamin IN-2 exerts its effects by inhibiting the GTPase activity of dynamin. This inhibition prevents the scission of nascent vesicles from the plasma membrane during endocytosis, thereby blocking clathrin-mediated endocytosis. The molecular targets of this compound include the GTPase domain of dynamin, which is essential for its enzymatic activity .
Comparison with Similar Compounds
Dynamin IN-2 is unique compared to other dynamin inhibitors due to its high potency and specificity. Similar compounds include Dynasore, which also inhibits dynamin but has a different mechanism of action and lower potency. Other related compounds include Dynole 34-2 and Acrylo-Dyn 2-30, which are used as chemical biology probes to study dynamin function .
Biological Activity
Dynamin IN-2, a member of the dynamin family of GTPases, plays a crucial role in various cellular processes, particularly in endocytosis and signal transduction. This article delves into the biological activity of this compound, highlighting its mechanisms, regulatory functions, and implications in cellular biology based on diverse research findings.
Overview of this compound
Dynamins are large GTP-binding proteins that are essential for membrane fission during endocytosis. This compound, specifically, is known for its ubiquitous expression in various tissues and its involvement in clathrin-mediated endocytosis (CME) and other cellular functions.
1. GTPase Activity:
this compound exhibits significant GTPase activity, which is crucial for its function in membrane dynamics. Studies indicate that the stimulated GTPase activity of dynamin-II can be over 40-fold higher than that of dynamin-I, primarily due to its intrinsic properties . This high GTPase activity facilitates the constriction and fission of membranes during endocytosis.
2. Regulation of Microtubules:
Recent research has shown that this compound also regulates microtubule stability. A study demonstrated that the expression of wild-type dynamin-2 in heterozygous cells reduced stabilized microtubules, indicating its role beyond endocytosis . The self-assembly ability of dynamin-2 is necessary for this regulation, suggesting a complex interplay between dynamin's structural properties and its functional roles.
Biological Functions
1. Clathrin-Mediated Endocytosis:
this compound is pivotal in clathrin-mediated endocytosis (CME). It plays nonredundant roles alongside other isoforms like Dynamin I, particularly during the early stages of CME. The proline/arginine-rich domain of this compound is essential for its localization to nascent clathrin-coated pits (CCPs) .
2. Apoptotic Signaling:
this compound has been implicated in apoptotic pathways. Research indicates that increased levels of dynamin-2 can activate the transcription factor p53, leading to apoptosis in dividing cells . This process is dependent on GTP binding; mutants unable to bind GTP do not trigger apoptosis, highlighting the importance of GTPase activity in signal transduction.
Case Studies
Case Study 1: Role in Cancer Biology
A study investigating the role of this compound in cancer cell lines found that overexpression led to enhanced apoptosis via p53 activation. This finding suggests potential therapeutic targets for cancer treatments involving modulation of dynamin activity .
Case Study 2: Microtubule Dynamics
In another study focused on neuronal cells, researchers observed that manipulating dynamin-2 levels affected microtubule stability and dynamics significantly, impacting axonal transport processes critical for neuronal function .
Comparative Analysis of Dynamin Isoforms
| Feature | Dynamin I | Dynamin II | Dynamin III |
|---|---|---|---|
| Expression | Neuronal-specific | Ubiquitous | Testes predominant |
| GTPase Activity | Lower than Dyn II | High (>40-fold higher) | Moderate |
| Role in Endocytosis | Critical for CME | Nonredundant roles | Less understood |
| Apoptotic Functionality | Limited | Significant (p53) | Not well characterized |
Properties
Molecular Formula |
C22H21ClN2O |
|---|---|
Molecular Weight |
364.9 g/mol |
IUPAC Name |
1-carbazol-9-yl-3-[(4-chlorophenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C22H21ClN2O/c23-17-11-9-16(10-12-17)13-24-14-18(26)15-25-21-7-3-1-5-19(21)20-6-2-4-8-22(20)25/h1-12,18,24,26H,13-15H2 |
InChI Key |
AEKXFKTYWDQZGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CNCC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















